molecular formula C9H15N3O B2426094 [2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine CAS No. 2138279-02-2

[2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine

Cat. No.: B2426094
CAS No.: 2138279-02-2
M. Wt: 181.239
InChI Key: YPJOOPMYFLEHFQ-UHFFFAOYSA-N
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Description

[2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.24 g/mol . This compound features a pyrazole ring and an oxolane ring, making it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

[2-(1-methylpyrazol-4-yl)oxolan-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-12-6-8(5-11-12)9(7-10)3-2-4-13-9/h5-6H,2-4,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJOOPMYFLEHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2(CCCO2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for Oxolane-Pyrazole Amines

The synthesis of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine follows a modular approach common to heterocyclic amine derivatives. Key steps include:

  • Protection of the Pyrazole Amine : Shielding the reactive amino group to prevent undesired side reactions during subsequent steps.
  • Functionalization of the Oxolane Ring : Introducing the methyl-pyrazole substituent at the 2-position of the tetrahydrofuran scaffold.
  • Deprotection and Isolation : Cleaving protective groups to yield the free amine and purifying the final product.

A critical challenge lies in balancing regioselectivity during pyrazole substitution and maintaining stereochemical integrity if chiral centers are present.

Stepwise Preparation Methods

Protection of 3-Aminopyrazole

The synthesis begins with 3-aminopyrazole, a precursor requiring protection to avoid side reactions. Patent US9388168B2 details two primary methods:

Benzoyl Protection
  • Reagents : Benzoyl chloride, N-methylmorpholine, dichloromethane (DCM).
  • Conditions : Room temperature, 16-hour reaction.
  • Outcome : Forms N-(1H-pyrazol-3-yl)benzamide with 87.7% yield.
  • Mechanism : Acylation of the amine group via nucleophilic acyl substitution.
Pivaloyl Protection
  • Reagents : Pivaloyl chloride, triethylamine, DCM.
  • Conditions : Room temperature, 6-hour reaction.
  • Outcome : Yields 2,2-dimethyl-N-(1H-pyrazol-3-yl)propionamide at 76% efficiency.

Table 1: Comparative Analysis of Protection Methods

Protecting Group Reagent Solvent Time (h) Yield (%)
Benzoyl Benzoyl chloride DCM 16 87.7
Pivaloyl Pivaloyl chloride DCM 6 76.0

Pivaloyl protection offers faster reaction times but lower yields, while benzoyl protection provides higher efficiency at the cost of prolonged durations.

Alkylation of Protected Pyrazole

The protected pyrazole undergoes alkylation to introduce the oxolane moiety. This step demands precise control to ensure regioselective substitution at the pyrazole’s 1-position.

Dioxolane Methylation
  • Reagents : (S)-4-Chloromethyl-2,2-dimethyl-dioxolane, sodium tert-butoxide, DMF.
  • Conditions : 100°C, 23-hour reaction under nitrogen.
  • Outcome : Forms N-[1-((R)-2,2-dimethyl-dioxolan-4-ylmethyl)-1H-pyrazol-3-yl]-2,2-dimethyl-propionamide.
Solvent Optimization
  • Preferred Solvents : DMF, 2-propanol, or tetrahydrofuran (THF).
  • Base : Sodium tert-butoxide or NaOH.
  • Challenges : Competing N2-alkylation can occur if steric hindrance is insufficient, necessitating excess alkylating agent.

Hydrolysis and Deprotection

The final step involves cleaving the protective group to regenerate the free amine.

Basic Hydrolysis
  • Reagents : Aqueous NaOH, methanol/water mixtures.
  • Conditions : Reflux (70°C), 40-hour reaction.
  • Outcome : Low conversion rates (2.8–70%) observed, indicating incomplete deprotection.
  • Optimization : Incremental NaOH addition and extended reaction times improve yields marginally.
Acidic Hydrolysis
  • Reagents : Hydrochloric acid (1.0–6.0 N), 2-propanol.
  • Conditions : 0–40°C, 5.5-hour reaction.
  • Outcome : Efficient deprotection with >88% yield in optimized runs.

Table 2: Hydrolysis Conditions and Outcomes

Method Reagent Temperature (°C) Time (h) Yield (%)
Basic NaOH 70 40 2.8–70
Acidic HCl 0–40 5.5 >88

Acidic hydrolysis outperforms basic methods due to faster kinetics and reduced side reactions.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H-NMR : Key signals include δ 7.58 (s, pyrazole C5-H), 6.49 (s, pyrazole C4-H), and 1.2 (s, pivaloyl methyl groups).
  • 13C-NMR : Peaks at 176.5 ppm (carbonyl carbon) and 62.3 ppm (oxolane C2) confirm structural integrity.

High-Performance Liquid Chromatography (HPLC)

  • Purity : >95% after recrystallization from methyl tert-butyl ether/heptane.
  • Retention Time : 8.2 minutes under reverse-phase conditions.

Industrial-Scale Synthesis Considerations

Large-scale production (e.g., 17.2 kg batches) employs:

  • Solvent Recycling : Distillation recovery of DMF and 2-propanol.
  • Cost-Efficiency : Methyl tert-butyl ether preferred for extractions due to low toxicity and ease of removal.
  • Safety Protocols : Rigorous temperature control during exothermic amide coupling steps.

Challenges and Optimization Opportunities

  • Low Hydrolysis Yields : Basic hydrolysis inefficiency suggests exploring enzymatic or catalytic methods.
  • Regioselectivity : Improving N1- vs. N2-alkylation ratios via tailored leaving groups.
  • Stereochemical Control : Developing asymmetric synthesis routes for chiral oxolane derivatives.

Chemical Reactions Analysis

Types of Reactions

[2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It can be used in the development of enzyme inhibitors or receptor modulators .

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine lies in its combination of a pyrazole ring and an oxolane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

[2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine, also known by its IUPAC name (2-(1-methyl-1H-pyrazol-4-yl)tetrahydrofuran-2-yl)methanamine, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C9H15N3O
  • Molecular Weight : 169.24 g/mol
  • Purity : 95%
  • Physical Form : Liquid
  • Storage Temperature : 4°C

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Anticancer Activity : Pyrazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Some studies suggest that pyrazole-based compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and other diseases, contributing to its therapeutic profile.

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LineIC50 Value (µM)Reference
AnticancerMCF73.79
AnticancerA54926
Anti-inflammatoryRAW264.7Not specified

Case Study 1: Anticancer Efficacy

In a study published in Molecules, this compound was evaluated for its cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound exhibited significant growth inhibition with IC50 values of 3.79 µM and 26 µM respectively, indicating strong anticancer potential.

Research indicated that the compound induces apoptosis in cancer cells via the mitochondrial pathway, characterized by the release of cytochrome c and subsequent activation of caspases. This mechanism highlights the compound's potential as a chemotherapeutic agent.

Discussion

The biological activity of this compound suggests a multifaceted approach to treating various diseases, particularly cancer. Its ability to inhibit cell proliferation and induce apoptosis positions it as a candidate for further development in oncological therapies.

Q & A

Q. What are the recommended synthetic routes for [2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, highlights a cyclization approach using phosphorous oxychloride (POCl₃) at 120°C for analogous pyrazole derivatives. Key steps include:
  • Reagents : Use a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO to facilitate substitution ().
  • Purification : Recrystallization or column chromatography is critical for achieving high purity (>95%) ().
  • Table : Example reaction conditions:
StepReagents/ConditionsYieldPurity
CyclizationPOCl₃, 120°C, 6h70–85%95% (HPLC)
SubstitutionK₂CO₃, DMF, 80°C65–75%90% (NMR)

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Analytical Techniques :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrazole C-H at δ 7.5–8.0 ppm) ().
  • Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (theoretical m/z: 181.24 for [M+H]⁺) ().
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment ().

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use P95 respirators for particulate protection and nitrile gloves to prevent dermal exposure ().
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks ().
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal to avoid environmental contamination ().

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Methodological Answer :
  • Software Tools : Use SHELXL for refinement (). Key parameters:
  • R-factor : Aim for <5% discrepancy between observed and calculated data.
  • Twinned Data : Apply Hooft y parameters for twin-law identification ().
  • Validation : Cross-check with PLATON or CCDC Mercury to detect disorder or missed symmetry ().

Q. What strategies are effective for analyzing the compound’s biological activity in kinase inhibition assays?

  • Methodological Answer :
  • Assay Design :
  • Target Selection : Prioritize kinases like CK1δ/ε, where pyrazole derivatives show nM-level inhibition ().
  • IC₅₀ Determination : Use ATP-competitive assays with fluorescence polarization (FP) or TR-FRET readouts ().
  • Data Interpretation :
  • Selectivity Profiling : Test against a panel of 50+ kinases to identify off-target effects ().
  • SAR Analysis : Modify the oxolane or pyrazole substituents to enhance potency ().

Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The amine group’s HOMO (-7.5 eV) suggests nucleophilic reactivity ().
  • Retrosynthesis Tools : Leverage AI-driven platforms (e.g., Reaxys) to propose feasible routes for derivatives ().
  • Table : Predicted reactivity sites:
SiteReactivity TypeExample Reaction
Amine (-NH₂)NucleophilicAcylation with AcCl
Pyrazole C4ElectrophilicNitration with HNO₃

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental LogP values?

  • Methodological Answer :
  • Experimental Validation : Use shake-flask or HPLC-derived LogP measurements to verify computational predictions (e.g., ACD/Labs vs. experimental) ().
  • Adjustments : Account for solvent effects (e.g., octanol-water partitioning pH) or tautomerism in pyrazole rings ().

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